molecular formula C18H31IN4O5S B3121766 Biotin-PEG2-C2-iodoacetamide CAS No. 292843-75-5

Biotin-PEG2-C2-iodoacetamide

Cat. No.: B3121766
CAS No.: 292843-75-5
M. Wt: 542.4 g/mol
InChI Key: LWGLKVINXNMNJX-ZQIUZPCESA-N
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Description

Biotin-PEG2-C2-iodoacetamide is a compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a polyethylene glycol (PEG)-based linker that facilitates the conjugation of biotin to other molecules, enhancing their solubility and stability. This compound is particularly valuable in biochemical and pharmaceutical research due to its ability to form stable thioether bonds with sulfhydryl groups.

Biochemical Analysis

Biochemical Properties

Biotin-PEG2-C2-iodoacetamide plays a crucial role in biochemical reactions as a linker in PROTACs . It connects two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The interaction between these biomolecules is essential for the function of PROTACs .

Cellular Effects

The effects of this compound on cells are primarily through its role in PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is through its role in the formation of PROTACs . PROTACs work by binding to the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

As a component of PROTACs, its effects would be related to the stability and degradation of the PROTACs it helps form .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported in the literature. The dosage effects would likely depend on the specific PROTAC it is part of .

Metabolic Pathways

As a component of PROTACs, it would be involved in the ubiquitin-proteasome pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on the specific PROTAC it is part of .

Subcellular Localization

The subcellular localization of this compound would depend on the specific PROTAC it is part of . The localization could be influenced by any targeting signals or post-translational modifications that direct the PROTAC to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG2-C2-iodoacetamide typically involves the reaction of biotin with PEG2 and iodoacetamide. The process begins with the activation of biotin, followed by the conjugation of PEG2 and the introduction of the iodoacetamide group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the purification of the final product to ensure high purity and consistency. Techniques such as chromatography and crystallization are commonly employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG2-C2-iodoacetamide primarily undergoes substitution reactions, particularly with sulfhydryl groups. The iodoacetamide moiety reacts with thiol groups to form stable thioether bonds.

Common Reagents and Conditions:

    Reagents: Common reagents include biotin, PEG2, iodoacetamide, and various organic solvents.

    Conditions: The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of catalysts.

Major Products: The major product of these reactions is the biotinylated molecule, which is formed by the conjugation of this compound with the target molecule containing a sulfhydryl group.

Scientific Research Applications

Biotin-PEG2-C2-iodoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a linker in the synthesis of PROTACs, which are designed to degrade specific proteins within cells.

    Biology: The compound is employed in biotinylation techniques to label proteins and other biomolecules, facilitating their detection and purification.

    Medicine: In pharmaceutical research, this compound is used to develop targeted therapies by conjugating drugs to biotinylated molecules.

    Industry: The compound is utilized in the production of diagnostic reagents and kits, enhancing the sensitivity and specificity of various assays.

Comparison with Similar Compounds

    6-Maleimidocapronic acid: An alkyl chain-based PROTAC linker used in the synthesis of PROTACs.

    11-Aminoundecanoic acid: Another alkyl chain-based PROTAC linker employed in PROTAC synthesis.

    1,3-Dibromo-5,5-dimethylhydantoin: Utilized as a PROTAC linker in various chemical reactions.

    Diethylene glycol bis (p-toluenesulfonate): A PEG-based PROTAC linker similar to Biotin-PEG2-C2-iodoacetamide.

Uniqueness: this compound stands out due to its specific structure, which includes a biotin moiety, a PEG2 spacer, and an iodoacetamide group. This unique combination allows for efficient biotinylation and conjugation with sulfhydryl groups, making it highly valuable in biochemical and pharmaceutical research.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31IN4O5S/c19-11-16(25)21-6-8-28-10-9-27-7-5-20-15(24)4-2-1-3-14-17-13(12-29-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGLKVINXNMNJX-ZQIUZPCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CI)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31IN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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